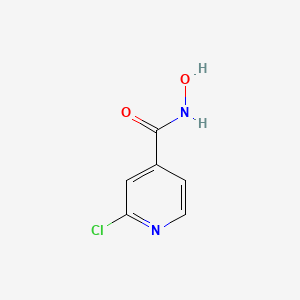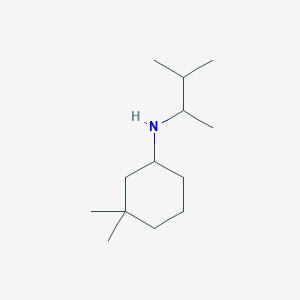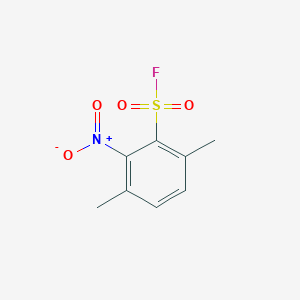
3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid: is a fluorinated organic compound with a unique molecular structure It is characterized by the presence of two fluorine atoms on the cyclobutane ring and a carboxylic acid group attached to the same ring The compound also features a 2-methylphenyl group, which adds to its complexity and potential reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a involving suitable dienes and dienophiles.
Introduction of Fluorine Atoms:
Attachment of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced through a using appropriate boronic acids and palladium catalysts.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carboxylic acid group to form alcohols or other reduced products.
Substitution: The fluorine atoms and the 2-methylphenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and appropriate catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes, while reduction can yield alcohols or alkanes.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Fluorinated Derivatives:
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of fluorinated pharmaceuticals.
Biological Probes: It can be used as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry:
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.
Agriculture: It may find applications in the development of agrochemicals with improved efficacy and environmental compatibility.
作用機序
The mechanism of action of 3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid depends on its specific application. In drug development, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
類似化合物との比較
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid
- 3,3-Difluorocyclobutane-1,1-dicarboxylic acid
Uniqueness: 3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and potential reactivity. This differentiates it from other similar compounds that may lack this substituent or have different functional groups.
特性
分子式 |
C12H12F2O2 |
|---|---|
分子量 |
226.22 g/mol |
IUPAC名 |
3,3-difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12F2O2/c1-8-4-2-3-5-9(8)11(10(15)16)6-12(13,14)7-11/h2-5H,6-7H2,1H3,(H,15,16) |
InChIキー |
YAIPUURVDIFQGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2(CC(C2)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B13254361.png)
![6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13254371.png)


![3-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13254393.png)

![Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13254399.png)

![Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate](/img/structure/B13254408.png)

![2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13254416.png)


